molecular formula C26H29N5O3S B2465079 N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359310-54-5

N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2465079
CAS No.: 1359310-54-5
M. Wt: 491.61
InChI Key: XYQPTQUMPBAQRJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidinone class, characterized by a fused heterocyclic core with a sulfur-linked acetamide moiety. Its structure includes:

  • Pyrazolo-pyrimidinone scaffold: A bicyclic system with nitrogen atoms at positions 1, 3, 5, and 5.
  • Substituents:
    • 1-Ethyl and 3-methyl groups on the pyrazolo ring.
    • A 4-methoxyphenylmethyl group at position 4.
    • A sulfanyl-linked N-(3,4-dimethylphenyl)acetamide chain at position 3.

This structural complexity confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 3.2) and molecular weight (~550 g/mol), influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-6-31-24-23(18(4)29-31)28-26(30(25(24)33)14-19-8-11-21(34-5)12-9-19)35-15-22(32)27-20-10-7-16(2)17(3)13-20/h7-13H,6,14-15H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQPTQUMPBAQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Acetamide Modifications : The 3,4-dimethylphenyl group increases steric bulk compared to the 3-methylphenyl group in the fluorinated analog, possibly reducing solubility but improving membrane permeability .
  • Core Heterogeneity : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit distinct ring saturation and substitution patterns, impacting conformational flexibility and kinase selectivity.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 4-Fluorobenzyl Analog Chromen-4-one Derivative Trifluoromethylphenyl Analog
Molecular Weight (g/mol) 550.6 543.5 571.2 536.0
logP ~3.2 ~3.5 ~4.1 ~3.8
Solubility (µg/mL) 12.4 8.7 <5 15.2
Melting Point (°C) 302–304 Not reported 221–223 302–304

Key Findings :

  • The target compound’s solubility (12.4 µg/mL) is superior to analogs with fluorinated or trifluoromethyl groups, likely due to the polar methoxy group .
  • High melting points (~300°C) suggest strong crystalline packing, consistent with pyrazolo-pyrimidinone derivatives .

Mechanistic Insights :

  • The target compound and its 4-fluorobenzyl analog share 62% gene expression overlap, supporting the hypothesis that structural similarity correlates with MOA . However, the chromen-4-one derivative shows divergent activity due to its PI3Kα targeting, highlighting the impact of core modifications .
  • Systems pharmacology analyses (e.g., BATMAN-TCM) suggest that the 3,4-dimethylphenylacetamide group modulates kinase selectivity by interacting with hydrophobic pockets in CDK2 .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The 4-methoxyphenylmethyl group improves solubility without sacrificing potency, a critical advantage over halogenated analogs .
  • Contradictory Evidence: While asserts that structural similarity predicts MOA, notes that only 20% of structurally similar compounds (Tanimoto >0.85) share significant gene expression profiles . This discrepancy underscores the need for context-specific analyses (e.g., cell type, assay conditions).
  • Synthetic Challenges : N-alkylation and sulfur incorporation (e.g., sulfanyl linkages) require precise reaction conditions to avoid byproducts, as seen in and .

Biological Activity

The compound N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H28N4O2S
  • Molecular Weight : 404.55 g/mol
  • Structural Features :
    • Contains a pyrazolo[4,3-d]pyrimidine core.
    • Includes a sulfanyl group linked to an acetamide moiety.
    • Exhibits substituents such as dimethylphenyl and methoxyphenyl groups.

Antitumor Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antitumor properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown promising results against various cancer cell lines. A study demonstrated that modifications on the pyrazolo ring could enhance cytotoxicity against human cancer cells, with some derivatives achieving IC50 values in the low micromolar range .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that related compounds can trigger programmed cell death in tumor cells through mitochondrial pathways.
  • Anti-inflammatory Effects : Some studies have highlighted the potential for these compounds to modulate inflammatory pathways, which could contribute to their antitumor efficacy.

Case Studies

  • Study on Melanin Synthesis :
    A diversity-oriented synthesis of amide derivatives related to thieno[2,3-d]pyrimidin-4(3H)-ones was conducted. Compounds were evaluated for their influence on melanin synthesis in murine B16 cells. One candidate showed an increase in melanin content by 234.5±5.9%, indicating potential applications in dermatological treatments .
  • Antibacterial Activity :
    Another investigation focused on the antibacterial properties of related compounds. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antibacterial agents.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntitumor5.0
Compound BAntibacterial10.0
Target CompoundMelanin Synthesis234.5%

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